

An In-Depth Technical Guide to (S)-3-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(1-Aminoethyl)phenol

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Abstract

(S)-3-(1-Aminoethyl)phenol is a chiral aromatic amine of significant interest in the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of Rivastigmine, a cholinesterase inhibitor used in the management of dementia associated with Alzheimer's and Parkinson's diseases. This technical guide provides a comprehensive overview of its chemical identity, physical and chemical properties, synthesis methodologies, analytical techniques, and its pivotal role in drug development. Detailed experimental protocols and structured data are presented to facilitate its practical application in a research and development setting.

Chemical Identity and Properties

(S)-3-(1-Aminoethyl)phenol is a specific stereoisomer of 3-(1-Aminoethyl)phenol. Its chemical structure consists of a phenol ring substituted at the meta position with an (S)-configured 1-aminoethyl group.

CAS Number: 123982-81-0[1]

Synonyms:

- [(S)-1-(3-Hydroxyphenyl)ethyl]amine

- Phenol, 3-[(1S)-1-aminoethyl]-
- S-3-Hydroxy-Alpha-methylbenzylamine
- 3-[(1S)-1-AMINOETHYL]PHENOL
- (S)-3-(1-AMINO-ETHYL)-PHENOL[2]

Physicochemical Properties

A summary of the key physicochemical properties of (S)-**3-(1-Aminoethyl)phenol** is presented in Table 1. This data is crucial for its handling, storage, and application in chemical synthesis.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₁ NO	[2]
Molecular Weight	137.18 g/mol	[2]
Appearance	Liquid or Solid	
Storage Temperature	Refrigerator (2-8 °C)	

Note: Physical form may vary between suppliers.

Spectral Data

Detailed spectral analysis is essential for the structural confirmation and purity assessment of (S)-**3-(1-Aminoethyl)phenol**. While a comprehensive public database of its spectra is limited, typical spectroscopic data can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: Expected signals would include aromatic protons on the phenol ring, a quartet for the methine proton (CH), a doublet for the methyl protons (CH₃), and signals for the amine (NH₂) and hydroxyl (OH) protons. A D₂O exchange experiment can be used to confirm the OH and NH₂ protons.[3]

- ^{13}C NMR: Expected signals would include distinct peaks for the aromatic carbons, the methine carbon, and the methyl carbon.

High-Performance Liquid Chromatography (HPLC):

- A reversed-phase HPLC method using a C18 column is a suitable starting point for the analysis of this moderately polar compound.[4]
- A mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile) is typically employed.[4]
- UV detection at a wavelength of approximately 274 nm is appropriate for the phenolic chromophore.[5]

Synthesis of (S)-3-(1-Aminoethyl)phenol

The synthesis of enantiomerically pure (S)-3-(1-Aminoethyl)phenol is a critical step in the production of Rivastigmine. The primary strategies involve the synthesis of the racemic mixture followed by chiral resolution, or an asymmetric synthesis approach.

Synthesis of Racemic 3-(1-Aminoethyl)phenol

A common starting material for the synthesis of the racemic compound is 3'-hydroxyacetophenone.[6][7]

Experimental Protocol: Reductive Amination of 3'-Hydroxyacetophenone

This protocol outlines a general procedure for the synthesis of racemic 3-(1-Aminoethyl)phenol.

- Oximation: 3'-Hydroxyacetophenone is reacted with hydroxylamine hydrochloride in the presence of a base to form 3-hydroxyacetophenone oxime.
- Reduction: The resulting oxime is then reduced to the corresponding amine. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation.[8]

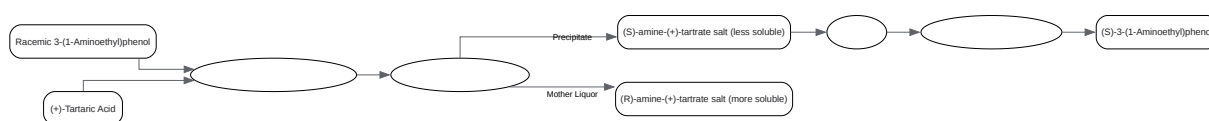
Chiral Resolution of Racemic 3-(1-Aminoethyl)phenol

The separation of the racemic mixture into its individual enantiomers is a crucial step to obtain the desired (S)-enantiomer. This is most commonly achieved by forming diastereomeric salts with a chiral resolving agent.[9]

Experimental Protocol: Chiral Resolution using (+)-Tartaric Acid

This protocol provides a general method for the chiral resolution of racemic **3-(1-aminoethyl)phenol**.

- **Salt Formation:** The racemic **3-(1-aminoethyl)phenol** is dissolved in a suitable solvent, such as methanol. An equimolar amount of an enantiomerically pure resolving agent, such as (+)-tartaric acid, dissolved in the same solvent is added.[10][11]
- **Diastereomer Crystallization:** The mixture is allowed to cool, leading to the preferential crystallization of one of the diastereomeric salts (e.g., the (S)-amine-(+)-tartrate salt) due to its lower solubility.[9][10]
- **Isolation:** The crystallized diastereomeric salt is isolated by filtration.
- **Liberation of the Free Amine:** The isolated salt is then treated with a base (e.g., sodium hydroxide solution) to neutralize the tartaric acid and liberate the enantiomerically pure (S)-**3-(1-aminoethyl)phenol**. [10]
- **Extraction:** The free amine is extracted from the aqueous solution using an organic solvent (e.g., diethyl ether), and the solvent is subsequently removed to yield the purified product. [10]



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Chiral resolution workflow.

Asymmetric Synthesis

Asymmetric synthesis offers a more direct route to the (S)-enantiomer, avoiding the need for resolution. One approach involves the asymmetric reduction of an imine precursor derived from 3-hydroxyacetophenone using a chiral catalyst.

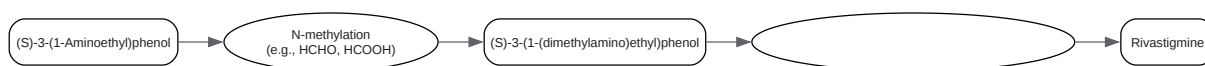
Role in Drug Development: Synthesis of Rivastigmine

(S)-3-(1-Aminoethyl)phenol is a critical building block in the synthesis of Rivastigmine.[8][12]

The subsequent steps involve the N-methylation of the primary amine to a dimethylamino group, followed by carbamoylation of the phenolic hydroxyl group.

Experimental Protocol: Synthesis of Rivastigmine Intermediate

- N-methylation: (S)-3-(1-Aminoethyl)phenol is subjected to reductive amination with formaldehyde and a reducing agent (e.g., formic acid in the Eschweiler-Clarke reaction) to yield (S)-3-(1-(dimethylamino)ethyl)phenol.[8][13]
- Carbamoylation: The resulting (S)-3-(1-(dimethylamino)ethyl)phenol is then reacted with an N-ethyl-N-methylcarbamoyl chloride in the presence of a base to form Rivastigmine.[14]



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Synthesis of Rivastigmine from (S)-3-(1-Aminoethyl)phenol.

Safety and Handling

The hydrochloride salt of (S)-3-(1-Aminoethyl)phenol is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective

equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

(S)-3-(1-Aminoethyl)phenol is a fundamentally important chiral intermediate in pharmaceutical synthesis, particularly for the production of Rivastigmine. A thorough understanding of its properties, synthesis, and analytical characterization is essential for researchers and professionals in drug development. The methodologies outlined in this guide provide a solid foundation for the practical application of this compound in a laboratory setting. Further research into more efficient and greener synthetic routes continues to be an area of active investigation.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to (S)-3-(1-Aminoethyl)phenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2596063#s-3-1-aminoethyl-phenol-cas-number-and-synonyms]

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